N-Acetyltryptophan methylamide N-Acetyltryptophan methylamide
Brand Name: Vulcanchem
CAS No.: 6367-17-5
VCID: VC21537400
InChI: InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1
SMILES: CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Molecular Formula: C12H16N2O3
Molecular Weight: 259.3 g/mol

N-Acetyltryptophan methylamide

CAS No.: 6367-17-5

VCID: VC21537400

Molecular Formula: C12H16N2O3

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyltryptophan methylamide - 6367-17-5

Description

N-Acetyltryptophan methylamide is a compound derived from tryptophan, an essential amino acid. It is classified as a derivative of N-acyl-alpha amino acids, where an acyl group is attached to the terminal nitrogen atom of an alpha amino acid . This compound is of interest in various biochemical and biophysical studies due to its structural properties and potential applications.

Conformational Isomerization Dynamics

Research on N-acetyltryptophan methylamide has focused on its conformational isomerization dynamics. Studies using infrared-UV hole-filling spectroscopy and IR-induced population transfer spectroscopy have explored how this compound undergoes conformational changes when excited by infrared radiation. These methods allow for the selective excitation of specific conformers and the observation of their isomerization into other conformers .

Table 1: Conformational Isomerization Techniques

TechniqueDescription
IR-UV Hole-Filling SpectroscopyExcites specific conformers using IR radiation and detects changes in population via UV fluorescence.
IR-Induced Population Transfer SpectroscopyUses IR excitation to drive conformational isomerization and monitors population changes.

Table 2: Crystal Data for Related Compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
Z4
F(000)522 e
Lattice Parameters (at 103 K)a = 8.209(3) Å, b = 11.016(2) Å, c = 14.760(4) Å

Potential Applications and Research Directions

While specific applications of N-acetyltryptophan methylamide are not widely documented, its structural properties and conformational dynamics make it an interesting subject for further biochemical and biophysical research. The study of its isomerization dynamics can provide insights into molecular behavior under different conditions, which may be relevant to understanding protein folding and stability.

CAS No. 6367-17-5
Product Name N-Acetyltryptophan methylamide
Molecular Formula C12H16N2O3
Molecular Weight 259.3 g/mol
IUPAC Name (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide
Standard InChI InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1
Standard InChIKey KHRMBHFDICMQHO-NSHDSACASA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC
SMILES CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Canonical SMILES CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Synonyms AC-TYR-NHME;6367-14-2;Acetyl-L-tyrosinemethylamide;SCHEMBL12632559;CTK8F7547;ZINC2560842;6118AH
PubChem Compound 151412
Last Modified Aug 15 2023

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